molecular formula C21H25N5O4 B5235149 N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide

N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide

Cat. No. B5235149
M. Wt: 411.5 g/mol
InChI Key: KHNSRMGCCVIOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide, also known as NBMPR, is a chemical compound that has been extensively studied for its scientific research applications. This compound is commonly used as a tool for investigating the mechanisms of nucleoside transporters in cells.

Mechanism of Action

N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide works by inhibiting the activity of nucleoside transporters in cells. Specifically, it binds to the transporter protein and prevents it from transporting nucleosides across the cell membrane. This leads to a decrease in the uptake of nucleosides, which can have a variety of downstream effects on cellular function and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific research application. In cancer research, for example, this compound has been shown to inhibit the growth of cancer cells by reducing their ability to synthesize DNA and RNA. In immunology, this compound has been used to study the role of nucleoside transporters in immune cell function. In neuroscience, this compound has been used to investigate the role of nucleoside transporters in synaptic transmission and plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide in lab experiments is its specificity. This compound targets nucleoside transporters specifically, allowing researchers to study their function without affecting other cellular processes. Additionally, this compound is highly potent, meaning that researchers can use low concentrations of the compound to achieve significant effects.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell types, which can limit its use in some research applications. Additionally, this compound is not effective against all types of nucleoside transporters, meaning that researchers may need to use other compounds in conjunction with this compound to fully investigate transporter function.

Future Directions

There are many future directions for research involving N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide. One area of interest is the development of new compounds that target nucleoside transporters with greater specificity and efficacy. Additionally, researchers are interested in investigating the role of nucleoside transporters in various disease states, including cancer, neurodegenerative disorders, and viral infections. Finally, there is ongoing research into the potential therapeutic applications of compounds that target nucleoside transporters, including the development of new cancer treatments and antiviral drugs.

Synthesis Methods

The synthesis of N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide involves the reaction of N-phenylethanediamide with 4-nitrobenzyl chloride in the presence of piperazine. The resulting compound is then purified through column chromatography to obtain pure this compound. The synthesis process has been extensively studied and optimized, resulting in a highly efficient and reproducible method for producing this compound.

Scientific Research Applications

N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide is widely used in scientific research to investigate the mechanisms of nucleoside transporters in cells. These transporters are responsible for the uptake of nucleosides, which are essential for DNA and RNA synthesis. This compound inhibits the activity of these transporters, allowing researchers to study their function and regulation. This compound has been used in a variety of research applications, including cancer research, immunology, and neuroscience.

properties

IUPAC Name

N-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c27-20(21(28)23-18-4-2-1-3-5-18)22-10-11-24-12-14-25(15-13-24)16-17-6-8-19(9-7-17)26(29)30/h1-9H,10-16H2,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNSRMGCCVIOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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